molecular formula C9H10FIO B13315786 2-(2-Fluorophenyl)-1-iodopropan-2-ol

2-(2-Fluorophenyl)-1-iodopropan-2-ol

Cat. No.: B13315786
M. Wt: 280.08 g/mol
InChI Key: JTUFPZAHFRHBEW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-iodopropan-2-ol is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-iodopropan-2-ol typically involves the introduction of the fluorine and iodine atoms onto the phenyl ring through a series of organic reactions. One common method involves the use of a fluorinated benzene derivative, which undergoes iodination under specific conditions to introduce the iodine atom. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-iodopropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-1-iodopropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-iodopropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can also play a role in facilitating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-1-iodopropan-2-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-iodopropan-2-ol

InChI

InChI=1S/C9H10FIO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3

InChI Key

JTUFPZAHFRHBEW-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C1=CC=CC=C1F)O

Origin of Product

United States

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